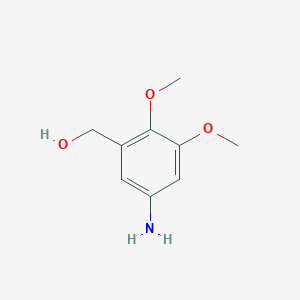
(5-Amino-2,3-dimethoxyphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Amino-2,3-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9H13NO3 It is a derivative of phenol, characterized by the presence of amino and methoxy groups on the aromatic ring, along with a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2,3-dimethoxyphenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to a primary alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Amination: The introduction of the amino group is achieved through a nitration reaction followed by reduction. The nitration of 2,3-dimethoxybenzyl alcohol yields 5-nitro-2,3-dimethoxybenzyl alcohol, which is then reduced to the corresponding amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(5-Amino-2,3-dimethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the intermediate stages can be reduced to an amino group using hydrogenation.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Halogenating agents, nucleophiles
Major Products
Oxidation: 5-Amino-2,3-dimethoxybenzaldehyde, 5-Amino-2,3-dimethoxybenzoic acid
Reduction: 5-Amino-2,3-dimethoxybenzylamine
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
(5-Amino-2,3-dimethoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (5-Amino-2,3-dimethoxyphenyl)methanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(5-Amino-2,3-dimethoxybenzenemethanol): Similar structure but with different functional groups.
(5-Amino-2,3-dimethoxybenzylamine): Contains an amine group instead of a methanol group.
(5-Amino-2,3-dimethoxybenzaldehyde): Contains an aldehyde group instead of a methanol group.
Uniqueness
(5-Amino-2,3-dimethoxyphenyl)methanol is unique due to the presence of both amino and methoxy groups on the aromatic ring, along with a methanol group. This combination of functional groups provides a unique set of chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
1111236-54-4 |
|---|---|
分子式 |
C9H13NO3 |
分子量 |
183.20 g/mol |
IUPAC名 |
(5-amino-2,3-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H13NO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-4,11H,5,10H2,1-2H3 |
InChIキー |
WIRKQQHDZDLBAT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Isopropyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11909139.png)



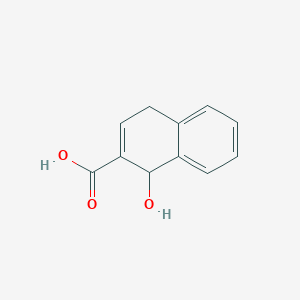
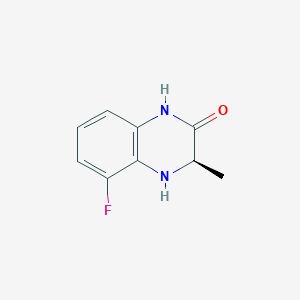

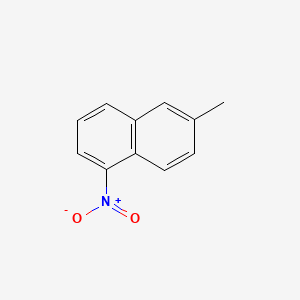
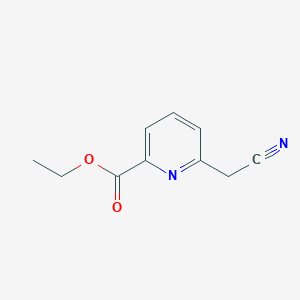
![furo[3,4-b]quinolin-1(3H)-one](/img/structure/B11909182.png)
![Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-onehydrochloride](/img/structure/B11909186.png)


